tert-Butyl 3-(methylamino)azetidine-3-carboxylate
CAS No.: 1389315-04-1
Cat. No.: VC15991483
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1389315-04-1 |
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Molecular Formula | C9H18N2O2 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | tert-butyl 3-(methylamino)azetidine-3-carboxylate |
Standard InChI | InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)9(10-4)5-11-6-9/h10-11H,5-6H2,1-4H3 |
Standard InChI Key | DEGLXDLWLCJYNE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)C1(CNC1)NC |
Introduction
Tert-butyl 3-(methylamino)azetidine-3-carboxylate is a synthetic organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound has garnered interest in pharmaceutical and chemical research due to its structural features and potential applications in medicinal chemistry.
Synthesis
The synthesis of tert-butyl 3-(methylamino)azetidine-3-carboxylate typically involves the following steps:
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Formation of Azetidine Ring: The azetidine core is synthesized through cyclization reactions involving amines and alkylating agents.
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Introduction of Methylamino Group: The methylamino functional group is incorporated via selective amination reactions.
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Protection with Tert-Butyl Group: The carboxylic acid moiety is protected using tert-butanol under acidic conditions to yield the tert-butyl ester.
These steps require precise control over reaction conditions to ensure high yield and purity.
Applications in Medicinal Chemistry
Tert-butyl 3-(methylamino)azetidine-3-carboxylate is primarily explored as a building block in drug discovery due to its:
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Structural Versatility: The azetidine ring provides a rigid framework that can influence biological activity.
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Pharmacophoric Features: The methylamino group can participate in hydrogen bonding, enhancing interaction with biological targets.
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Synthetic Utility: Its tert-butyl ester group allows for controlled deprotection under mild conditions, enabling further functionalization.
Potential applications include:
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Development of enzyme inhibitors
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Design of receptor modulators
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Exploration as intermediates in peptide synthesis
Safety and Handling
Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
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Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes.) |
Proper laboratory safety protocols must be followed when handling this compound due to its potential irritant properties.
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